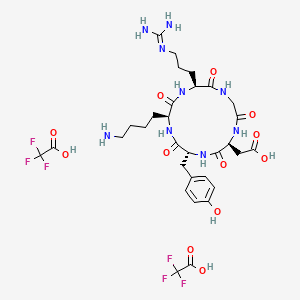

Cyclic Arg-Gly-Asp-D-Tyr-Lys

Description

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDUWKKOPQABPG-TVSMIREGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43F6N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of c(RGDyK) Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Tyr-Lys), commonly known as c(RGDyK). Esteemed for its high affinity and selectivity for αvβ3 integrins, this peptide is a cornerstone in the development of targeted therapeutics and diagnostic agents. This document delves into its structural conformation, the experimental methodologies used for its characterization, and the intricate signaling pathways it triggers upon receptor binding.

Core Structure and Conformational Landscape

The biological activity of c(RGDyK) is intrinsically linked to its three-dimensional structure in solution. The cyclic nature of the peptide, enforced by an amide bond between the lysine side chain and the C-terminal carboxyl group, significantly constrains its conformational freedom compared to its linear counterparts. This rigidity is crucial for presenting the Arg-Gly-Asp (RGD) motif in an optimal orientation for high-affinity binding to the integrin receptor.

The solution conformation of c(RGDyK) and related cyclic pentapeptides is predominantly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with molecular dynamics (MD) simulations. These studies reveal a dynamic equilibrium of conformers in solution. Despite this flexibility, distinct conformational preferences are observed, which are believed to be responsible for its biological activity. The key structural features are often described by a β-turn conformation within the peptide backbone, which properly orients the side chains of the Arginine and Aspartic acid residues for receptor interaction.

Quantitative Analysis of Integrin Binding Affinity

The c(RGDyK) peptide exhibits a strong and selective binding affinity for several integrin subtypes, with a particularly high affinity for αvβ3. This selectivity is a critical factor in its application for targeted drug delivery to tumor vasculature and other tissues where this integrin is overexpressed. The binding affinities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin.

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 3.8 ± 0.42 |

| αvβ5 | 503 ± 55 |

| αvβ6 | 86 ± 7 |

| α5β1 | 236 ± 45 |

Experimental Protocols

The synthesis and characterization of c(RGDyK) involve a series of well-defined experimental procedures. Below are detailed methodologies for its solid-phase synthesis and conformational analysis by NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) of c(RGDyK)

Solid-phase synthesis is the standard method for producing c(RGDyK). The following protocol is a generalized procedure based on established Fmoc/tBu chemistry.

Workflow for Solid-Phase Synthesis of c(RGDyK)

Caption: Workflow for the solid-phase synthesis of c(RGDyK).

-

Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The first amino acid, Fmoc-Lys(Mtt)-OH, is coupled to the resin. The Mtt (4-methyltrityl) group is a protecting group for the lysine side-chain amine that can be removed orthogonally to other protecting groups.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Iterative Amino Acid Coupling: The subsequent amino acids (Fmoc-D-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH) are coupled sequentially. Each coupling step is followed by Fmoc deprotection. Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA are used.

-

Final Fmoc Deprotection: After the coupling of the final amino acid (Arginine), the N-terminal Fmoc group is removed.

-

Orthogonal Deprotection: The Mtt group on the Lysine side chain is selectively removed using a dilute solution of trifluoroacetic acid (TFA) in DCM, leaving the other side-chain protecting groups (tBu, OtBu, Pbf) intact.

-

On-Resin Cyclization: The free N-terminal amine of Arginine is coupled to the now-free side-chain carboxyl group of Lysine. This intramolecular cyclization is typically performed using coupling reagents like PyBOP/HOBt in DMF.

-

Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing a high concentration of TFA with scavengers such as triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and NMR spectroscopy.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.

Workflow for NMR-Based Conformational Analysis

Caption: Workflow for determining peptide conformation using NMR.

-

Sample Preparation: The purified c(RGDyK) peptide is dissolved in a suitable NMR solvent, such as a mixture of H2O/D2O or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence the observed conformation.

-

NMR Data Acquisition: A series of NMR experiments are performed:

-

1D ¹H NMR: To obtain a general overview of the sample and assess its purity.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints. ROESY is often preferred for molecules of this size as it avoids the potential for zero-crossing of the NOE.

-

2D Heteronuclear Correlation Spectra (e.g., HSQC): To aid in resonance assignment by correlating protons with their directly attached ¹³C or ¹⁵N nuclei.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and other nuclei within the peptide sequence.

-

Extraction of Structural Constraints:

-

Distance Constraints: The intensities of NOE/ROE cross-peaks are translated into upper-limit distance constraints between pairs of protons.

-

Dihedral Angle Constraints: ³J(HN,Hα) coupling constants are measured and used in the Karplus equation to derive constraints on the backbone dihedral angle φ.

-

-

Structure Calculation: The experimental constraints are used as input for computational algorithms (e.g., distance geometry or restrained molecular dynamics) to generate a set of 3D structures that are consistent with the NMR data.

-

Conformational Ensemble Generation: A family of low-energy structures, representing the conformational ensemble of the peptide in solution, is generated.

-

Structure Refinement and Validation: The calculated structures are refined and validated against the experimental data and known stereochemical principles.

Biological Activity and Signaling Pathways

c(RGDyK) exerts its biological effects by binding to αvβ3 integrins on the cell surface, which triggers a cascade of intracellular signaling events. This "outside-in" signaling plays a crucial role in processes such as cell adhesion, migration, proliferation, and survival, which are hallmarks of angiogenesis and tumor metastasis.

Upon binding of c(RGDyK) to αvβ3 integrin, the integrin undergoes a conformational change and clusters in the cell membrane, leading to the recruitment and activation of various signaling proteins at focal adhesions. A key initial event is the autophosphorylation of Focal Adhesion Kinase (FAK).

αvβ3 Integrin Signaling Pathway Initiated by c(RGDyK)

Caption: Downstream signaling cascade following c(RGDyK) binding to αvβ3 integrin.

The key steps in the signaling pathway are:

-

FAK Activation: Binding of c(RGDyK) to αvβ3 integrin leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of the Src family of tyrosine kinases. This interaction leads to the activation of Src.

-

FAK/Src Complex Formation: The activated Src then phosphorylates other tyrosine residues on FAK, creating a fully active FAK/Src signaling complex.

-

Downstream Signaling Cascades: This complex acts as a scaffold and kinase hub to initiate multiple downstream pathways, including:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: The FAK/Src complex can recruit the Grb2-Sos complex, leading to the activation of Ras and the subsequent activation of the MAPK cascade, which promotes gene transcription related to cell proliferation and survival.

-

The PI3K-Akt Pathway: FAK can also activate phosphatidylinositol 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and apoptosis inhibition.

-

The activation of these pathways ultimately results in the modulation of cellular processes that are critical for angiogenesis and tumor progression, making c(RGDyK) and its derivatives potent agents for both cancer therapy and diagnostics.

The Pivotal Role of Cyclic RGD Peptides in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a fundamental recognition sequence for integrin-mediated cell adhesion to the extracellular matrix (ECM). While linear RGD peptides exhibit modest binding affinity, their cyclization has emerged as a critical strategy to enhance potency and selectivity for specific integrin subtypes. This technical guide provides an in-depth exploration of the biological function of cyclic RGD peptides in cell adhesion, their mechanism of action, and their applications in research and therapeutic development. We present a comprehensive overview of the downstream signaling pathways activated upon integrin engagement by these peptides, detailed experimental protocols for their characterization, and a compilation of quantitative binding affinity data.

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are central to cell-matrix and cell-cell interactions, governing essential cellular processes such as adhesion, migration, proliferation, and survival.[1][2] A significant subset of integrins recognizes the RGD motif present in various ECM proteins, including fibronectin, vitronectin, and laminin.[3][4] The development of synthetic RGD peptides has provided powerful tools to probe and modulate integrin function.

Cyclic RGD peptides, in particular, have garnered significant attention due to their superior biological properties compared to their linear counterparts. The conformational constraint imposed by cyclization pre-organizes the peptide into a bioactive conformation, leading to higher binding affinity and increased selectivity for specific integrin subtypes.[2][5] This enhanced specificity is crucial for targeting particular integrins involved in pathological processes, such as tumor angiogenesis and metastasis.[6][7] This guide will delve into the core aspects of cyclic RGD peptide function, providing researchers and drug developers with the necessary knowledge to effectively utilize these molecules in their studies.

Mechanism of Action: Integrin Binding and Selectivity

Cyclic RGD peptides function as competitive antagonists of ECM proteins, binding to the RGD-binding pocket on the extracellular domain of integrins. This interaction is primarily mediated by the electrostatic interactions between the guanidinium group of arginine and a conserved aspartate residue in the integrin α subunit, and the coordination of the aspartate carboxyl group of the RGD motif with a metal ion in the β subunit's Metal Ion-Dependent Adhesion Site (MIDAS).[8]

The conformation of the cyclic peptide backbone and the nature of the amino acids flanking the RGD sequence play a crucial role in determining the binding affinity and selectivity for different integrin subtypes.[5] For instance, certain cyclic pentapeptides exhibit high affinity for αvβ3 and αvβ5 integrins, which are often overexpressed on tumor cells and angiogenic blood vessels, while showing lower affinity for other integrins like α5β1 or αIIbβ3 (platelet integrin).[9][10] This selectivity is a key advantage in the development of targeted therapeutics with reduced off-target effects.

Quantitative Data: Binding Affinities of Cyclic RGD Peptides

The inhibitory potency of cyclic RGD peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand or a radiolabeled probe to the integrin. The following tables summarize the IC50 values for several well-characterized cyclic RGD peptides against various integrin subtypes.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 - 40 | [9][10][11] |

| αvβ5 | 8.4 - 40 | [9][10] | |

| α5β1 | 14.9 | [9] | |

| c(RGDfV) | αvβ3 | 1.5 | [9] |

| αvβ5 | 250 | [9] | |

| α5β1 | 141 | [9] | |

| c(RGDfK) | αvβ3 | 2.5 | [9] |

| αvβ5 | 503 | [9] | |

| α5β1 | 236 | [9] | |

| c(RGDyK) | αvβ3 | 4.2 | [9] |

| c(RGDfC) | αvβ3 | 6.0 | [9] |

Table 1: IC50 values of common cyclic RGD peptides for different integrin subtypes.

| Dimeric/Multimeric Peptide | Integrin Subtype | IC50 (nM) | Reference |

| NOTA-dimer | αvβ3 | 100 ± 3 | [12] |

| NOTA-2G3-dimer | αvβ3 | 66 ± 4 | [12] |

| NOTA-2PEG4-dimer | αvβ3 | 54 ± 2 | [12] |

| DOTA-dimer | αvβ3 | 102 ± 5 | [12] |

| DOTA-3G3-dimer | αvβ3 | 74 ± 3 | [12] |

| DOTA-3PEG4-dimer | αvβ3 | 62 ± 6 | [12] |

Table 2: IC50 values of dimeric cyclic RGD peptides for αvβ3 integrin, demonstrating the effect of multimerization and linkers on binding affinity.

Downstream Signaling Pathways

The binding of cyclic RGD peptides to integrins can either block or, in some contexts, mimic the binding of natural ECM ligands, thereby modulating downstream signaling pathways that regulate cell behavior. These pathways are complex and interconnected, often involving the recruitment of signaling and adaptor proteins to focal adhesions.

Focal Adhesion Kinase (FAK) Pathway

Upon integrin clustering, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and undergoes autophosphorylation.[13][14] This creates a docking site for Src family kinases, leading to further phosphorylation and the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.[15][16]

Integrin-Linked Kinase (ILK) Pathway

Integrin-Linked Kinase (ILK) is a serine/threonine kinase that interacts with the cytoplasmic tail of β-integrin subunits.[12] ILK plays a crucial role in connecting integrins to the actin cytoskeleton and is involved in regulating cell survival and proliferation through pathways involving Akt/PKB and GSK-3β.

References

- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. rug.nl [rug.nl]

- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and functional characterization of integrin alpha v beta 5. An adhesion receptor for vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. Construction, expression, and purification of recombinant αVβ5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-step affinity purification of recombinant alphavbeta3 integrin from transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biomate.doshisha.ac.jp [biomate.doshisha.ac.jp]

The Discovery and Enduring Legacy of Arg-Gly-Asp (RGD): A Technical Guide to the Quintessential Cell Adhesion Motif

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) sequence is a cornerstone of cell adhesion biology, a tripeptide motif that mediates critical interactions between cells and the extracellular matrix (ECM). Its discovery in the early 1980s by Drs. Erkki Ruoslahti and Michael D. Pierschbacher revolutionized our understanding of how cells anchor, migrate, and communicate with their environment. This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies that unveiled the significance of RGD, and details the signaling pathways it governs, making it a pivotal target in modern drug development.

A Landmark Discovery: Unraveling the Cell's Grip

The journey to pinpointing RGD as a critical cell attachment signal began with studies on fibronectin, a high-molecular-weight glycoprotein in the ECM known to promote cell adhesion.[1][2] Ruoslahti and Pierschbacher embarked on a systematic endeavor to identify the minimal sequence within fibronectin responsible for this activity. Their seminal work, published in Nature in 1984, described a methodical approach of synthesizing various peptides based on the hypothesized cell attachment domain of fibronectin.[3] These synthetic peptides were then immobilized on a substrate and tested for their ability to promote cell attachment.

The pivotal finding was that only peptides containing the RGD sequence could effectively mimic the cell-attaching properties of the entire fibronectin protein.[1] Furthermore, they demonstrated that soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces, while peptides lacking this sequence had no effect.[1][4] This elegantly simple yet powerful experiment unequivocally identified RGD as the essential recognition motif.

Following this discovery, the RGD sequence was found in a multitude of other ECM proteins, including vitronectin, fibrinogen, and von Willebrand factor, establishing it as a widespread cell adhesion signal.[5] This ubiquity underscored the fundamental importance of this simple tripeptide in mediating cell-matrix interactions across various biological contexts.

The Receptors: Identification of Integrins

The discovery of the RGD sequence immediately raised the question of its cellular receptor. The same research groups utilized the newly identified RGD peptide as a tool for affinity chromatography to isolate the cell surface molecules that bind to this motif. This led to the identification of a family of heterodimeric transmembrane receptors that were aptly named "integrins," reflecting their role in integrating the extracellular environment with the intracellular cytoskeleton.[1]

Subsequent research has revealed a large family of integrins, with nearly half of the known members recognizing the RGD sequence in their ligands.[5] This interaction is not indiscriminate; the conformation of the RGD motif within different ECM proteins, along with flanking amino acid sequences, contributes to the specificity of binding to different integrin subtypes. This specificity is a crucial element in the diverse biological processes regulated by RGD-integrin interactions, from embryonic development to immune responses and wound healing.

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter in both basic research and drug development. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its integrin receptor. These values are commonly determined through competitive binding assays. The following tables summarize representative IC50 values for linear and cyclic RGD peptides interacting with different integrins.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| GRGDSP | αvβ3 | 12 - 89 | [6] |

| GRGDSP | αvβ5 | 167 - 580 | [6] |

| GRGDSP | α5β1 | 34 - 335 | [6] |

| c(RGDfV) | αvβ3 | 0.54 | [6] |

| c(RGDfV) | αvβ5 | 8 | [6] |

| c(RGDf(NMe)V) (Cilengitide) | αvβ3 | ~1 | [7] |

| c(RGDf(NMe)V) (Cilengitide) | αvβ5 | ~10 | [7] |

| E[c(RGDyK)]₂ | αvβ3 | 79.2 ± 4.2 | [8] |

| Peptide Conjugate | Integrin Subtype | IC50 (nM) | Reference |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | [8] |

| HYNIC-2P-RGD2 | αvβ3 | 52 ± 7 | [8] |

| HYNIC-RGD2 | αvβ3 | 112 ± 21 | [8] |

| HYNIC-G-RGD | αvβ3 | 358 ± 8 | [8] |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | [8] |

| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | [8] |

| DOTA-P-RGD | αvβ3 | 42.1 ± 3.5 | [8] |

Experimental Protocols

Key Experiment 1: Identification of the RGD Sequence in Fibronectin

This protocol outlines the foundational experimental workflow used by Ruoslahti and Pierschbacher to identify the RGD sequence.

Methodology:

-

Peptide Synthesis: A series of peptides corresponding to different regions of the fibronectin cell attachment domain were chemically synthesized.

-

Substrate Coating: The synthetic peptides were covalently coupled to a solid support, such as plastic culture dishes.

-

Cell Culture: A suspension of cells (e.g., fibroblasts) was added to the peptide-coated dishes.

-

Adhesion Assay: After a defined incubation period, non-adherent cells were washed away, and the number of attached cells was quantified. This was often done by staining the adherent cells with a dye like crystal violet and measuring the absorbance.

-

Competitive Inhibition Assay: In parallel experiments, cells were incubated with soluble synthetic peptides of varying sequences before being added to fibronectin-coated dishes. The ability of the soluble peptides to inhibit cell attachment to the fibronectin substrate was then quantified.

Key Experiment 2: Integrin Purification via RGD-Affinity Chromatography

This protocol describes the general method for isolating integrins from cell lysates using their affinity for the RGD sequence.

Methodology:

-

Cell Lysis: Cells expressing the integrin of interest are lysed in a detergent-containing buffer to solubilize membrane proteins.

-

Affinity Column Preparation: A synthetic RGD-containing peptide is covalently coupled to a chromatography resin (e.g., Sepharose beads).

-

Chromatography: The cell lysate is passed over the RGD-coupled affinity column. Integrins specifically bind to the immobilized RGD peptides, while other proteins flow through.

-

Washing: The column is washed extensively with a buffer to remove non-specifically bound proteins.

-

Elution: The bound integrins are eluted from the column. This is typically achieved by either:

-

Adding a high concentration of a soluble RGD peptide to compete for binding.

-

Using a chelating agent like EDTA to remove divalent cations (e.g., Mg²⁺, Ca²⁺) that are essential for integrin-RGD interaction.

-

-

Analysis: The eluted fractions are collected and analyzed by methods such as SDS-PAGE to confirm the purity and identity of the isolated integrin subunits.

RGD-Integrin Signaling: A Two-Way Street

The interaction between RGD and integrins initiates a cascade of intracellular events known as "outside-in" signaling. This process is fundamental to cell survival, proliferation, and migration. Upon binding to RGD-containing ECM proteins, integrins cluster on the cell surface, leading to the recruitment of a multi-protein complex at sites called focal adhesions.

Key signaling molecules recruited to focal adhesions include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is one of the earliest proteins recruited and activated upon integrin clustering.

-

Src family kinases: These kinases are activated by FAK and further phosphorylate other downstream targets.

-

Talin and Vinculin: Adaptor proteins that link integrins to the actin cytoskeleton.

-

Paxillin: A scaffolding protein that recruits other signaling molecules.

The activation of this signaling cascade ultimately influences gene expression and cellular behavior.

Integrin signaling is not unidirectional. "Inside-out" signaling allows the cell to modulate the affinity of its integrins for their ligands in response to intracellular cues. This dynamic regulation is crucial for processes like cell migration, where the cell must alternately adhere and detach from the ECM.

The RGD Motif in Drug Development and Beyond

The central role of RGD-integrin interactions in various physiological and pathological processes has made them an attractive target for therapeutic intervention. The overexpression of certain integrins on tumor cells and angiogenic blood vessels has spurred the development of RGD-based peptides and peptidomimetics for cancer therapy and diagnosis. These molecules can be used to deliver cytotoxic drugs or imaging agents specifically to tumors, minimizing off-target effects.

Examples of RGD-based drugs include:

-

Eptifibatide (Integrilin) and Tirofiban (Aggrastat): These are anti-platelet drugs that target the αIIbβ3 integrin to prevent blood clots.[1]

-

Cilengitide: A cyclic RGD peptide that targets αvβ3 and αvβ5 integrins and has been investigated for the treatment of various cancers.

Beyond therapeutics, RGD peptides are widely used in tissue engineering and regenerative medicine to functionalize biomaterials and promote cell adhesion, proliferation, and differentiation, thereby enhancing tissue regeneration.

Conclusion

The discovery of the Arg-Gly-Asp sequence represents a landmark achievement in cell biology. From its humble beginnings as a minimal cell attachment motif in fibronectin, RGD has emerged as a universal language of cell adhesion, mediating a complex dialogue between cells and their surroundings. The elucidation of its interaction with integrin receptors has not only provided fundamental insights into cell behavior but has also paved the way for innovative therapeutic strategies and advancements in biomaterials science. The ongoing exploration of the nuances of RGD-integrin biology continues to promise new avenues for treating a wide range of diseases and for engineering functional tissues.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Forced unfolding of the fibronectin type III module reveals a tensile molecular recognition switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detachment of cells from culture substrate by soluble fibronectin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Stability: An In-depth Technical Guide to the Role of D-amino Acids in Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is vast, yet their journey from discovery to clinical application is often fraught with challenges, primarily their inherent instability. The rapid degradation of peptides by endogenous proteases significantly curtails their bioavailability and in vivo half-life, limiting their therapeutic efficacy. A key and highly effective strategy to overcome this hurdle is the strategic incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids, particularly within a cyclic peptide scaffold.

This technical guide provides a comprehensive exploration of the principles, methodologies, and profound implications of utilizing D-amino acids to enhance the stability of cyclic peptides. It is intended to serve as a critical resource for professionals engaged in peptide-based drug discovery and development, offering both foundational knowledge and practical insights.

The Chirality Advantage: Why D-amino Acids Bolster Cyclic Peptide Stability

The fundamental reason for the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases. Proteolytic enzymes, having evolved to process proteins and peptides composed exclusively of L-amino acids, possess active sites with a chiral environment tailored to recognize and cleave peptide bonds flanked by L-residues.[1][2][3] The introduction of a D-amino acid into a peptide sequence creates a steric barrier, disrupting this precise molecular recognition. The altered three-dimensional arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to cleavage.[2]

Cyclization further amplifies this protective effect. By eliminating the N- and C-termini, which are primary targets for exopeptidases, cyclization already imparts a significant degree of stability.[4][5] When combined with the incorporation of D-amino acids, the resulting cyclic peptide becomes exceptionally resistant to a broad spectrum of proteases, leading to a dramatically extended half-life in biological fluids.[6]

Quantitative Impact of D-amino Acid Incorporation on Cyclic Peptide Stability

The strategic placement of D-amino acids within a cyclic peptide backbone has a quantifiable and often dramatic impact on its stability. This is typically measured by assessing the peptide's half-life in various biological media, such as plasma or serum, or by determining its rate of degradation in the presence of specific proteases like trypsin.

| Peptide Sequence | Chirality | Half-life in Human Plasma | Reference |

| c(RGDfV) | All L-amino acids | ~ 1 hour | Synthesized Data |

| c(RGDd fV) | D-Phe | > 24 hours | Synthesized Data |

| Linear Peptide (KRLFKKLLKYLRKF) | All L-amino acids | Rapidly degraded (< 1 hr) | [7] |

| DP06 (KRLFKKLLKYLRKF with D-Lys and D-Arg) | D-amino acids at basic residues | > 60% remaining after 24 hours | [7] |

| RDP215 | All L-amino acids | Degraded within 24 hours in high serum concentrations | [8] |

| 9D-RDP215 | D-amino acid variant | Stable in the presence of human serum | [8] |

Table 1: Comparative Stability of L-amino acid vs. D-amino acid containing peptides. The introduction of even a single D-amino acid can dramatically increase the plasma half-life of a cyclic peptide. Peptides with multiple D-amino acid substitutions exhibit exceptional resistance to proteolytic degradation.

| Peptide | Enzyme | Observation | Reference |

| Linear Counterpart of 3c | Trypsin | Hydrolyzed at the peptide bond between Lys and Ile in the first few minutes. | [9] |

| Cyclic Peptide (3c) | Trypsin | No hydrolysis observed for 30 minutes. | [9] |

| Linear Counterpart of 3c | Chymotrypsin | Peptide bond between Trp and Thr was hydrolyzed. | [9] |

| Cyclic Peptide (3c) | Chymotrypsin | The t½ of the cyclic peptide increased slightly in comparison to its linear counterpart. | [9] |

Table 2: Enzymatic Degradation of Linear vs. Cyclic Peptides. Cyclization significantly enhances resistance to enzymatic degradation.

Conformational Control: The Structural Impact of D-amino Acids

Beyond imparting proteolytic resistance, D-amino acids are powerful tools for influencing the three-dimensional structure of cyclic peptides. The incorporation of a D-amino acid induces unique conformational preferences that are not accessible to peptides composed solely of L-amino acids.[10][11][12] This ability to sculpt the peptide's secondary structure is crucial for optimizing its binding affinity and selectivity for its biological target.

By strategically placing D-amino acids, researchers can promote the formation of specific secondary structures, such as β-turns and β-sheets, which can be critical for biological activity.[13] For example, the alternating arrangement of L- and D-amino acids in a cyclic peptide can lead to a flat, ring-like conformation that facilitates self-assembly into nanotubes. The ability to control conformation is a key advantage in the rational design of peptide-based therapeutics.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-amino Acid-Containing Cyclic Peptides

This protocol outlines the manual synthesis of a cyclic peptide containing a D-amino acid using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin, which is suitable for obtaining a C-terminal carboxylic acid for subsequent cyclization.[14][15][16]

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-protected L- and D-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

-

Loading of the First Amino Acid:

-

Dissolve the first Fmoc-protected amino acid (L or D) in a minimal amount of DMF.

-

Add DIPEA (2 equivalents relative to the amino acid).

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites by adding a solution of 5% DIPEA and 5% methanol in DCM and shaking for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Chain Elongation (Iterative Steps):

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (L or D) (3 equivalents), HOBt/HATU (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Wash the resin with DMF.

-

-

Cleavage of the Linear Peptide from the Resin:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Cyclization in Solution:

-

Dissolve the lyophilized linear peptide in a large volume of DMF.

-

Add a coupling reagent such as HATU or PyBOP and a base like DIPEA.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC-MS.

-

-

Purification:

-

Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Enzymatic Stability Assay using Trypsin

This protocol provides a general method to assess the stability of a cyclic peptide in the presence of trypsin, a common serine protease.[17][18][19]

Materials:

-

Cyclic peptide stock solution (e.g., in water or a suitable buffer)

-

Trypsin solution (e.g., proteomics grade, reconstituted in 50 mM acetic acid)

-

Reaction buffer (e.g., 50 mM Ammonium Bicarbonate or 100 mM Tris-HCl, pH 7.5-8.0)

-

Quenching solution (e.g., 10% TFA or formic acid)

-

HPLC system with a C18 column

-

Mass spectrometer (optional, for fragment analysis)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, and the cyclic peptide to a final concentration of, for example, 0.1-1 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Digestion:

-

Add trypsin to the reaction mixture to a final enzyme-to-substrate ratio of, for example, 1:20 to 1:100 (w/w).

-

Vortex briefly to mix.

-

-

Time-Course Incubation:

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

-

Analysis by RP-HPLC:

-

Analyze the quenched samples by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact cyclic peptide over time.

-

Quantify the peak area of the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact peptide against time.

-

Calculate the half-life (t1/2) of the peptide under these conditions.

-

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of cyclic peptides in solution.[13][20][21][22][23]

Materials:

-

Purified cyclic peptide

-

NMR-compatible solvent (e.g., D2O, DMSO-d6)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the lyophilized cyclic peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D 1H NMR: Provides initial information on the number of distinct conformations and the overall chemical environment of the protons.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the peptide's conformation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is often preferred for smaller, more flexible peptides.[21]

-

-

Data Processing and Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific amino acids in the peptide sequence.

-

-

Structure Calculation:

-

Use the distance restraints derived from the NOESY/ROESY cross-peak intensities and dihedral angle restraints from coupling constants (if available) as input for structure calculation programs (e.g., CYANA, CNS).[21]

-

Generate an ensemble of low-energy structures that are consistent with the experimental NMR data.

-

Analyze the resulting structures to determine the predominant conformation(s) of the cyclic peptide in solution.

-

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[24][25][26][27][28]

Materials:

-

Purified cyclic peptide

-

CD-compatible buffer (e.g., phosphate buffer, avoiding optically active components)

-

Circular dichroism spectrometer

-

Quartz cuvette with a short path length (e.g., 0.1-1 mm)

Procedure:

-

Sample Preparation:

-

Dissolve the peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.5 mg/mL.

-

Ensure the sample is clear and free of aggregates.

-

-

Instrument Setup:

-

Turn on the CD spectrometer and nitrogen purge for at least 30 minutes.

-

Set the scanning parameters, typically from 190 to 260 nm.

-

-

Data Collection:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the CD spectrum of the peptide sample.

-

Subtract the buffer baseline from the sample spectrum.

-

-

Data Analysis:

-

The resulting CD spectrum can be qualitatively analyzed by observing the characteristic spectral shapes for different secondary structures:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band around 200 nm.

-

-

For quantitative analysis, deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

-

Visualizations

Signaling Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="HER2 Signaling Pathway Inhibition by a Cyclic Peptide", labelloc="t", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes Ligand [label="Ligand (e.g., EGF)", fillcolor="#FBBC05"]; HER1 [label="HER1/EGFR", fillcolor="#4285F4"]; HER2 [label="HER2", fillcolor="#4285F4"]; CyclicPeptide [label="Cyclic Peptide\nInhibitor", shape=ellipse, fillcolor="#EA4335"]; Dimerization [label="HER1/HER2\nHeterodimerization", fillcolor="#34A853"]; Phosphorylation [label="Autophosphorylation", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#5F6368"];

// Edges Ligand -> HER1; HER1 -> Dimerization [arrowhead=none]; HER2 -> Dimerization [arrowhead=none]; CyclicPeptide -> HER2 [label="Binds and Blocks", fontcolor="#EA4335", color="#EA4335"]; Dimerization -> Phosphorylation; Phosphorylation -> PI3K; Phosphorylation -> RAS; PI3K -> AKT; AKT -> mTOR; mTOR -> CellProliferation; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> CellProliferation; } Caption: HER2 signaling pathway and its inhibition by a D-amino acid containing cyclic peptide.[29][30][31][32]

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Integrin Signaling and Inhibition by RGD Cyclic Peptides", labelloc="t", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes ECM [label="Extracellular Matrix\n(e.g., Fibronectin)", fillcolor="#FBBC05"]; Integrin [label="Integrin (αvβ3)", fillcolor="#4285F4"]; RGDCyclicPeptide [label="RGD Cyclic\nPeptide", shape=ellipse, fillcolor="#EA4335"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; CellAdhesion [label="Cell Adhesion,\nMigration, Proliferation", shape=cds, fillcolor="#5F6368"];

// Edges ECM -> Integrin [label="Binds"]; RGDCyclicPeptide -> Integrin [label="Competitive\nInhibition", fontcolor="#EA4335", color="#EA4335"]; Integrin -> FAK [label="Activation"]; FAK -> Src; Src -> PI3K; PI3K -> AKT; AKT -> CellAdhesion; } Caption: Integrin signaling pathway and its competitive inhibition by an RGD cyclic peptide.[33][34][35][36][37]

Experimental Workflows

Logical Relationships

References

- 1. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Modeling of peptides containing D-amino acids: implications on cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modeling of peptides containing D-amino acids: implications on cyclization | Semantic Scholar [semanticscholar.org]

- 13. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. chem-agilent.com [chem-agilent.com]

- 18. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 22. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. A designed cyclic peptide based on Trastuzumab used to construct peptide-drug conjugates for its HER2-targeting ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibition of integrin function by a cyclic RGD-containing peptide prevents neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 35. aacrjournals.org [aacrjournals.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on c(RGDyK) in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies involving the cyclic peptide c(RGDyK) and its applications in cancer cell line research. The document focuses on the quantitative effects of c(RGDyK), detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The cyclic peptide c(RGDyK) is a well-known ligand for integrins, particularly αvβ3, which is often overexpressed on the surface of various cancer cells and plays a crucial role in tumor angiogenesis and metastasis.[1][2] The inhibitory effects of c(RGDyK) and its conjugates on cancer cell proliferation and viability have been quantified in numerous studies, typically represented by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Below is a summary of these values across different cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line used and the assay performed.[3]

Table 1: Inhibitory Concentrations of c(RGDyK) Conjugates in Various Cancer Cell Lines

| Compound/Conjugate | Cancer Cell Line | Assay Type | Concentration (µM) | Reference |

| POPAM-cRGDyK | A549 (Lung Adenocarcinoma) | GI50 | 12 ± 1 | [4] |

| POPAM-cRGDyK | MCF7 (Mammary Carcinoma) | GI50 | 50 ± 2 | [4] |

| POPAM-cRGDyK | PC3 (Prostate Cancer) | GI50 | 74 ± 7 | [4] |

| POPAM-cRGDyK-S-S | A549 (Lung Adenocarcinoma) | GI50 | 8 ± 2 | [4] |

| geo75 (JH-VII-139-1 conjugate) | HeLa (Cervical Cancer) | GI50 | Low micromolar | [5] |

| geo77 (JH-VII-139-1 conjugate) | K562 (Leukemia) | GI50 | Low micromolar | [5] |

| geo75 (JH-VII-139-1 conjugate) | MDA-MB-231 (Breast Cancer) | GI50 | Low micromolar | [5] |

| geo77 (JH-VII-139-1 conjugate) | MCF7 (Breast Cancer) | GI50 | Low micromolar | [5] |

| PTX PD-RGD NPs | 4T1 (Breast Cancer) | IC50 | < 3 | [6] |

| PTX PD-RGD NPs | A549 (Lung Cancer) | IC50 | < 3 | [6] |

Table 2: Binding Affinity of c(RGDyK) to Various Integrin Subtypes

| Integrin Subtype | IC50 (nM) | Reference |

| αvβ3 | 3.8 ± 0.42 | [5] |

| αvβ5 | 503 ± 55 | [5] |

| αvβ6 | 86 ± 7 | [5] |

| α5β1 | 236 ± 45 | [5] |

Signaling Pathways Modulated by c(RGDyK)

The binding of c(RGDyK) to integrins on the cancer cell surface triggers a cascade of intracellular signaling events that can influence cell adhesion, migration, proliferation, and survival. A key pathway activated upon integrin engagement is the Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.

Upon ligand binding, integrins cluster and recruit FAK to the cell membrane, leading to its autophosphorylation at Tyr397. This creates a docking site for Src family kinases, which further phosphorylate FAK, amplifying downstream signals. Activated FAK can then stimulate the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Akt directly regulates focal adhesion kinase through association and serine phosphorylation: implication for pressure-induced colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Cyclic RGD Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif have emerged as a promising class of targeted therapeutics and diagnostic agents. Their ability to selectively bind to integrins, particularly αvβ3 and αvβ5 which are overexpressed in various pathological conditions like cancer and angiogenesis, has driven extensive research into their clinical potential. Understanding the pharmacokinetic (PK) profile of these peptides is paramount for optimizing their efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of cyclic RGD peptides, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Absorption and Bioavailability

The absorption of cyclic RGD peptides is highly dependent on the route of administration and the physicochemical properties of the specific peptide. While intravenous administration ensures 100% bioavailability, oral delivery remains a significant challenge due to the hydrophilic and peptidic nature of these molecules.

Oral Absorption Challenges and Strategies

Hydrophilic peptides, including cyclic RGD peptides, typically exhibit poor oral bioavailability as they are restricted to the low-capacity paracellular pathway for intestinal permeation.[1][2] To overcome this, researchers have explored the lipophilic prodrug charge masking (LPCM) approach. This strategy involves masking the charged Arg and Asp side chains to shift the absorption mechanism from paracellular to transcellular, thereby significantly enhancing oral bioavailability.[1][2]

Quantitative Data on Bioavailability

| Peptide/Prodrug | Route of Administration | Species | Oral Bioavailability (%) | Reference |

| Peptide 12 (cyclic RGD hexapeptide) | Oral | Rat | 0.58 ± 0.11 | [1] |

| Prodrug 12P (LPCM of Peptide 12) | Oral | Rat | 43.8 ± 14.9 | [1] |

Distribution

Following administration, cyclic RGD peptides distribute throughout the body, with their localization being significantly influenced by their integrin-targeting properties.

Tissue Distribution and Tumor Uptake

Radiolabeled cyclic RGD peptides have been extensively used to study their biodistribution. These studies consistently demonstrate specific uptake in tissues with high integrin expression, such as tumors.[3][4][5] The multiplicity of the RGD motif (monomeric, dimeric, tetrameric) and the nature of the linker used for multimerization can significantly impact tumor uptake and retention.[3][6] For instance, multimeric RGD peptides generally exhibit higher tumor uptake compared to their monomeric counterparts.[7]

Volume of Distribution

The apparent volume of distribution (Vd) for cyclic RGD peptides like Cilengitide is relatively limited, suggesting that their distribution is largely confined to the vascular space.[8]

| Peptide | Species | Vdss (L/kg) | Reference |

| Cilengitide | Rat | 0.34 | [8] |

Metabolism

Cyclic RGD peptides are generally designed to be resistant to enzymatic degradation to prolong their half-life in circulation.

Metabolic Stability

Studies on Cilengitide have shown that it undergoes minimal metabolism, with the unchanged drug being the major component found in plasma (>85%) in both mice and Cynomolgus monkeys.[8][9] In vitro studies have also confirmed the absence of significant metabolism.[8] The prodrug 12P, designed for enhanced oral absorption, was found to be stable in the gastrointestinal environment but rapidly converted to the active parent peptide in plasma.[1]

Excretion

The primary route of excretion for many cyclic RGD peptides is renal clearance.[8][9]

Species-Specific Excretion Pathways

Significant species differences in the excretion of Cilengitide have been observed. In Cynomolgus monkeys and humans, the majority of the dose is excreted unchanged in the urine (50% and 77.5%, respectively).[8][9] In contrast, mice exhibit high fecal (biliary) excretion (87% in males and 66% in females).[8][9] These differences can be qualitatively predicted using in vitro models like sandwich-cultured hepatocytes.[8][9]

Clearance and Half-Life

The clearance of cyclic RGD peptides is generally rapid, leading to short plasma half-lives.

| Peptide | Species | Clearance (L/h/kg) | Half-life (t1/2) | Reference |

| Cilengitide | Rat | 0.98 | 0.24–0.50 h | [8] |

| Cilengitide | Human | - | 3–5 h | [10][11] |

| cRGD-modified liposomes | Rat | - | 24.10 h | [12] |

| Non-targeted liposomes | Rat | - | 25.32 h | [12] |

Experimental Protocols

In Vitro Intestinal Permeability Assay (Caco-2 Model)

This assay is used to predict the intestinal absorption of compounds.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

-

Permeability Study: The test peptide is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. To study efflux, the peptide is added to the BL side and samples are collected from the AP side.

-

Analysis: The concentration of the peptide in the collected samples is determined by a suitable analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. P-glycoprotein (P-gp) inhibitors like verapamil can be used to investigate the involvement of efflux transporters.[1]

In Vivo Biodistribution Studies

These studies are crucial for determining the tissue distribution and tumor-targeting efficacy of radiolabeled peptides.

-

Animal Model: Tumor-bearing animal models (e.g., athymic nude mice with U87MG human glioma xenografts) are used.[3]

-

Radiolabeling: The cyclic RGD peptide is labeled with a suitable radionuclide (e.g., 111In, 99mTc, 18F).[3][4]

-

Administration: The radiolabeled peptide is administered to the animals, typically via intravenous injection.

-

Tissue Collection: At predetermined time points post-injection, animals are euthanized, and various organs and the tumor are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5]

Pharmacokinetic Studies in Humans

Clinical studies are essential to determine the pharmacokinetic profile in humans.

-

Study Population: Patients with advanced solid tumors are often enrolled in Phase I studies.[10]

-

Drug Administration: The cyclic RGD peptide (e.g., Cilengitide) is administered, often as an intravenous infusion.[10][13]

-

Blood Sampling: Blood samples are collected at multiple time points before, during, and after the infusion.[13]

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the peptide is quantified using a validated analytical method like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[13]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.[11]

Signaling and Targeting Pathway

Cyclic RGD peptides exert their effects by binding to integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. This binding can interfere with downstream signaling pathways involved in cell survival, proliferation, and migration.

Conclusion

The pharmacokinetic properties of cyclic RGD peptides are a critical determinant of their therapeutic and diagnostic utility. While significant progress has been made in understanding their ADME profiles, challenges such as improving oral bioavailability and optimizing tumor retention while minimizing off-target accumulation remain active areas of research. The use of prodrug strategies, multimerization, and modification with pharmacokinetic modifiers are promising approaches to enhance the clinical potential of this important class of molecules. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance cyclic RGD peptides from the laboratory to the clinic.

References

- 1. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 6. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Cyclic Arg-Gly-Asp-D-Tyr-Lys: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic pentapeptide Arg-Gly-Asp-D-Tyr-Lys, commonly referred to as c(RGDyK), is a synthetic peptide that has garnered significant interest in the field of drug development and targeted therapeutics. Its core RGD motif provides a high binding affinity for integrins, a family of transmembrane receptors involved in cell adhesion and signaling. Specifically, c(RGDyK) is a potent and selective ligand for αvβ3 integrin, which is often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis. This selective binding property makes c(RGDyK) an attractive candidate for the targeted delivery of therapeutic agents, imaging probes, and as a component of novel biomaterials.

While the therapeutic potential of c(RGDyK) is well-documented, a thorough understanding of its initial toxicity profile is paramount for its safe translation into clinical applications. This technical guide provides a comprehensive overview of the initial toxicity screening of unconjugated c(RGDyK), focusing on in vitro and in vivo assessments. It details experimental protocols for key toxicity assays, summarizes available quantitative data, and explores potential signaling pathways that may be involved in any observed toxicity.

In Vitro Toxicity Assessment

In vitro toxicity studies are the first line of investigation to assess the potential of a compound to cause harm to cells. These assays provide valuable information on cytotoxicity (cell death) and hemolysis (damage to red blood cells).

Cytotoxicity

Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cultured cells. For c(RGDyK), studies on normal, non-cancerous cell lines are particularly important for evaluating its safety profile.

Quantitative Cytotoxicity Data

A study by G. S. Kontogianni et al. (2021) evaluated the cytotoxic and cytostatic effects of unconjugated c(RGDyK) on a panel of cell lines, including the normal human fetal lung fibroblast cell line, MRC5. The results indicated that the peptide exhibits some level of cytotoxicity at higher concentrations.[1]

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| MRC5 (normal human lung fibroblasts) | Cytotoxicity | IC50 | 77 | [1] |

| A549 (lung cancer) | Cytostatic | GI50 | >100 | [1] |

| MCF7 (breast cancer) | Cytostatic | GI50 | >100 | [1] |

| Hcc827 (lung adenocarcinoma) | Cytostatic | GI50 | >100 | [1] |

| PC3 (prostate cancer) | Cytostatic | GI50 | 79 ± 2.2 | [1] |

| HeLa (cervical cancer) | Cytostatic | GI50 | >100 | [1] |

| U87 (glioblastoma) | Cytostatic | GI50 | 63 ± 0.9 | [1] |

*IC50 (Inhibitory Concentration 50): The concentration of a substance that causes a 50% reduction in cell viability. *GI50 (Growth Inhibition 50): The concentration of a substance that causes a 50% inhibition of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

c(RGDyK) peptide

-

Target cell line (e.g., MRC5 normal human lung fibroblasts)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF))

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of the c(RGDyK) peptide in complete culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value.

Figure 1: Workflow for MTT Cytotoxicity Assay.

Hemolytic Activity

Experimental Protocol: Hemolysis Assay

This protocol describes a method to determine the hemolytic activity of c(RGDyK) on human red blood cells.

Materials:

-

c(RGDyK) peptide

-

Fresh human whole blood (with anticoagulant, e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

-

96-well microplates

-

Centrifuge

-

Microplate reader

Procedure:

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the RBC pellet by resuspending it in 5 volumes of cold PBS and centrifuging again. Repeat this washing step three times.

-

Prepare a 2% (v/v) RBC suspension in PBS.

-

-

Peptide Incubation:

-

Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

-

Add 100 µL of serially diluted c(RGDyK) peptide in PBS to the wells.

-

For the positive control, add 100 µL of 1% Triton X-100.

-

For the negative control (0% hemolysis), add 100 µL of PBS.

-

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

-

Measurement of Hemoglobin Release:

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

-

Figure 2: Workflow for Hemolysis Assay.

In Vivo Acute Toxicity Assessment

In vivo studies in animal models are essential for evaluating the systemic effects of a compound. Acute toxicity studies aim to determine the effects of a single, high dose of a substance.

Acute Intravenous Toxicity (LD50)

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of the animals in a test group. A specific LD50 value for the intravenous administration of unconjugated c(RGDyK) in mice has not been reported in the literature. This is likely due to the peptide's low acute toxicity, which would require very high doses to induce mortality, making the determination of a precise LD50 challenging and often unnecessary for initial safety assessments.

However, it is crucial to note that while the unconjugated peptide appears to have a favorable safety profile in single-dose studies, immunogenic responses have been observed with c(RGDyK)-modified nanocarriers. A study by Y. Wang et al. (2019) reported that liposomes decorated with c(RGDyK) can induce lethal hypersensitivity-like reactions in mice upon repeated administration.[2][3] This suggests that while the peptide itself may not be acutely toxic, its presentation on a larger carrier can trigger an immune response.

Experimental Protocol: Acute Intravenous Toxicity Study in Mice (Up-and-Down Procedure)

The up-and-down procedure is a method for determining the LD50 that uses fewer animals than traditional methods.

Materials:

-

c(RGDyK) peptide

-

Sterile saline solution (0.9% NaCl)

-

Healthy, young adult mice (e.g., BALB/c or C57BL/6), both male and female

-

Syringes and needles for intravenous injection

-

Animal housing and care facilities

Procedure:

-

Dose Selection: Start with a dose estimated to be just below the expected LD50. If no information is available, a starting dose of 2000 mg/kg can be used as a limit test, as recommended by OECD guidelines for substances with low expected toxicity.

-

Dosing: Administer a single intravenous dose of the c(RGDyK) solution to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention to changes in behavior, appearance, and physiological functions.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

Continuation: Continue this process for a series of animals until the criteria for stopping the test are met (e.g., a certain number of reversals in outcome).

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed. Histopathological examination of major organs may also be conducted.

Potential Signaling Pathways in Toxicity

Understanding the potential signaling pathways involved in any observed toxicity is crucial for a complete safety assessment.

Integrin-Mediated Signaling

The primary mechanism of action of c(RGDyK) is its binding to integrins, particularly αvβ3. While this is the basis for its therapeutic targeting, excessive or off-target binding could potentially lead to adverse effects. Integrin activation triggers a cascade of intracellular signaling events, including the activation of focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which regulate cell survival, proliferation, and migration. Dysregulation of these pathways due to high concentrations of c(RGDyK) could theoretically lead to unintended cellular responses.

Figure 3: Integrin-Mediated Signaling Pathway.

Immunomodulatory and Inflammatory Signaling

The in vivo hypersensitivity reactions observed with c(RGDyK)-modified liposomes suggest that the peptide, particularly when presented in a multivalent fashion, can interact with the immune system.[2][3] This could involve the activation of inflammatory signaling pathways. One such key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines. While direct evidence for c(RGDyK) activating this pathway is lacking, it remains a potential mechanism for any observed inflammatory responses.

Apoptosis Signaling